molecular formula C11H10N2O4S B2908804 1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)imidazole CAS No. 886141-18-0

1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)imidazole

Cat. No. B2908804
CAS RN: 886141-18-0
M. Wt: 266.27
InChI Key: PGJLUYYPETUURE-UHFFFAOYSA-N
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Description

The compound “1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)imidazole” is a complex organic molecule. It contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. It also contains a 2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl group . These types of compounds are known as benzenesulfonamides .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The imidazole ring is a versatile moiety that can participate in various reactions. The sulfonyl group can also undergo several reactions .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Some compounds may be toxic, corrosive, flammable, or reactive. Proper handling and disposal procedures should be followed when working with any chemical compound .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it has medicinal properties, future research could focus on drug development and clinical trials. Alternatively, if it has unique chemical properties, it could be studied for potential uses in materials science or chemistry .

Mechanism of Action

properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4S/c14-18(15,13-4-3-12-8-13)9-1-2-10-11(7-9)17-6-5-16-10/h1-4,7-8H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGJLUYYPETUURE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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